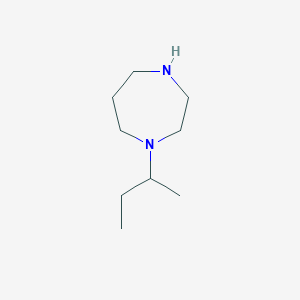![molecular formula C11H17NO B6352986 3-{[(Butan-2-yl)amino]methyl}phenol CAS No. 1019552-64-7](/img/structure/B6352986.png)
3-{[(Butan-2-yl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(Butan-2-yl)amino]methyl}phenol, also known as 2-Amino-3-methylphenol, is an organic compound belonging to the phenol family. It is a white, crystalline solid with a molecular weight of 158.2 g/mol, and a melting point of 123-125°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether. 2-Amino-3-methylphenol is an intermediate in the synthesis of several drugs and is used in the manufacture of pharmaceuticals, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Flavor Compound Production in Foods
3-{[(Butan-2-yl)amino]methyl}phenol, due to its structural similarities with branched aldehydes like 2-methyl propanal and 3-methyl butanal, could potentially be involved in flavor compound production in various food products. Branched aldehydes play a significant role in the flavor profile of both fermented and non-fermented food items. The production and degradation pathways of these compounds are derived mainly from amino acids and are crucial for achieving desired levels of flavor compounds in food products. Understanding these pathways allows for better control over the formation of specific aldehydes, potentially including derivatives like 3-{[(Butan-2-yl)amino]methyl}phenol, thus enhancing food flavor and quality (Smit, Engels, & Smit, 2009).
Antioxidant and Pharmacological Effects
Phenolic compounds, including structures similar to 3-{[(Butan-2-yl)amino]methyl}phenol, exhibit a wide range of biological and pharmacological effects. For instance, Chlorogenic Acid (CGA) is known for its antioxidant, antibacterial, hepatoprotective, and cardioprotective activities. The compound modulates lipid metabolism and glucose homeostasis, indicating that derivatives of phenolic acids might also possess similar therapeutic roles. This insight suggests potential research applications of 3-{[(Butan-2-yl)amino]methyl}phenol in developing natural food additives or pharmaceutical agents aimed at treating metabolic disorders and reducing medicinal costs (Naveed et al., 2018).
Chemical Synthesis and Biological Activities
The structural motif of 3-{[(Butan-2-yl)amino]methyl}phenol shares characteristics with natural chalcones bearing hydroxy-methyl groups, which have been explored for their diverse biological activities. Research into natural chalcones and their derivatives has revealed significant scaffolds with novel properties, including antimicrobial, anti-inflammatory, and anticancer activities. This underlines the importance of derivatives like 3-{[(Butan-2-yl)amino]methyl}phenol for synthetic and medicinal chemistry, potentially leading to the discovery of new therapeutic agents (Zhai, Sun, & Sang, 2022).
Environmental Applications
Synthetic phenolic antioxidants, which include derivatives similar to 3-{[(Butan-2-yl)amino]methyl}phenol, have been studied for their environmental occurrence, human exposure, and toxicity. These compounds, used to prolong product shelf life, have been detected in various environmental matrices, indicating a need for research into their environmental impact and potential for pollution. Understanding the behavior of these compounds in the environment can inform the development of new, less toxic antioxidants and reduce environmental pollution risks (Liu & Mabury, 2020).
Eigenschaften
IUPAC Name |
3-[(butan-2-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)12-8-10-5-4-6-11(13)7-10/h4-7,9,12-13H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMBOIDPPNELMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Butan-2-yl)amino]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol](/img/structure/B6352928.png)
![2-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352936.png)
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)

![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B6352964.png)
![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B6352971.png)
![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)
![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)
![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)

![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)
